Diethoxydihexylsilane

Description

Significance of Alkoxysilanes in Contemporary Chemical Research

Alkoxysilanes are a class of organosilicon compounds that have garnered significant attention in modern chemical research due to their versatile chemical reactivity and the unique properties they impart to materials. These compounds, characterized by a central silicon atom bonded to at least one alkoxy group (-OR), serve as indispensable building blocks in a multitude of scientific and industrial fields. mdpi.com Their importance stems from the ability of the silicon-oxygen bond to undergo hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) networks. sinosil.comdakenchem.com This process, known as the sol-gel process, is a cornerstone of materials science, allowing for the synthesis of a wide array of materials, including ceramics, glasses, and hybrid organic-inorganic composites, under mild conditions. mdpi.comnih.gov

In contemporary research, alkoxysilanes are crucial for surface modification and as coupling agents. dakenchem.com They can functionalize surfaces to alter properties such as adhesion, wettability, and biocompatibility. sinosil.com For instance, in the realm of coatings, alkoxysilanes enhance the adhesion of paints and other protective layers to substrates, leading to more durable and resilient surfaces for industries like automotive and construction. sinosil.com Within polymer science, they act as cross-linking agents, reinforcing the polymer matrix to improve mechanical strength, flexibility, and resistance to environmental degradation. sinosil.com The ability to bridge inorganic materials and organic polymers makes organoalkoxysilanes essential for creating advanced hybrid materials with synergistic properties. mdpi.com Furthermore, chlorine-free chemistry based on organoalkoxysilanes represents a significant advancement in controlling material properties and is considered a more environmentally friendly alternative in certain chemical processes. colab.ws

Overview of Diethoxydihexylsilane within the Organosilane Family

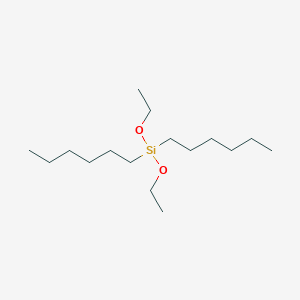

This compound is a specific member of the alkylalkoxysilane subgroup within the larger organosilane family. Its structure consists of a central silicon atom bonded to two ethoxy groups (-OCH2CH3) and two hexyl groups (-C6H13). This structure places it among the dialkoxydialkylsilanes, which are known for their role as precursors in the synthesis of silicon-based materials. The presence of two hydrolyzable ethoxy groups allows for controlled condensation reactions, while the two non-hydrolyzable hexyl groups provide organic character, influencing the solubility and final properties of the resulting material.

Designed for use in research and industrial production, this compound is typically a transparent liquid. americanchemicalsuppliers.com Its primary function lies in its ability to act as a building block or intermediate in the synthesis of more complex organosilicon structures, such as polysiloxanes. The hexyl groups contribute to the hydrophobicity and flexibility of the final polymer or material. While specific research focusing exclusively on this compound is not extensively documented in broad literature, its properties and applications can be inferred from the behavior of similar dialkoxydialkylsilanes used in material science.

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 18407-13-1 | americanchemicalsuppliers.com |

| Molecular Formula | C16H36O2Si | americanchemicalsuppliers.com |

| Molecular Weight | 288.54 g/mol | americanchemicalsuppliers.com |

| Appearance | Transparent liquid | americanchemicalsuppliers.com |

| Purity | ≥95% | americanchemicalsuppliers.com |

Historical Context of Organosilane Research Relevant to this compound

The field of organosilicon chemistry, to which this compound belongs, has its roots in the 19th and early 20th centuries. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org However, it was the pioneering work of Frederic S. Kipping at the beginning of the 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping was the first to prepare silicone oligomers and polymers and famously used Grignard reagents to create alkylsilanes and arylsilanes. wikipedia.orgresearchgate.net He also coined the term "silicone" in 1904. wikipedia.org

A revolutionary development came from Eugene G. Rochow, who developed a method for the direct synthesis of organochlorosilanes by reacting elemental silicon with an alkyl chloride over a copper catalyst at high temperatures. colab.ws This process, primarily used for methyl-, ethyl-, and phenyl chlorides, made the large-scale industrial production of silicones economically viable. colab.ws The initial methods for producing silicones were based on the Grignard reaction, but Rochow's discovery transformed the industry. colab.ws

The development of hydrosilylation in the mid-1940s marked another significant milestone. This reaction involves the addition of a silicon-hydride bond across an unsaturated bond in an alkene or alkyne. mdpi.com In 1946, three key events occurred: Mackenzie et al. applied for a patent on the addition of hydridosilanes to unsaturated compounds, Wagner and Strother filed a patent for a platinum-catalyzed process, and Sommer et al. published a paper on peroxide-catalyzed hydrosilylation. mdpi.com These discoveries provided a new, efficient route for forming silicon-carbon bonds, which is fundamental to synthesizing a vast range of organofunctional silanes, including the precursors to compounds like this compound. mdpi.com The subsequent evolution of the sol-gel process, which gained significant traction in the scientific community after the first international workshop in 1981, further solidified the importance of alkoxysilanes as precursors for creating advanced materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

diethoxy(dihexyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O2Si/c1-5-9-11-13-15-19(17-7-3,18-8-4)16-14-12-10-6-2/h5-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFQIGODCFRNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314720 | |

| Record name | Diethoxydihexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18407-13-1 | |

| Record name | Diethoxydihexylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxydihexylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, diethoxydihexyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethoxydihexylsilane

Direct Synthesis Routes

The formation of Diethoxydihexylsilane is typically accomplished through a two-step process involving an initial alkylation reaction to form a dihexyldichlorosilane intermediate, followed by an alkoxylation step to yield the final product.

Alkylation and Alkoxylation Reactions in this compound Formation

The primary route for introducing the hexyl groups onto the silicon atom is through a Grignard reaction. This involves the reaction of a silicon tetrahalide, most commonly silicon tetrachloride (SiCl4), with a hexylmagnesium halide Grignard reagent. The Grignard reagent, hexylmagnesium bromide or chloride, is prepared by reacting magnesium metal with the corresponding hexyl halide in an ether solvent. The subsequent reaction with silicon tetrachloride leads to the stepwise replacement of chloride ions with hexyl groups. By controlling the stoichiometry, the reaction can be directed to favor the formation of dihexyldichlorosilane.

Following the synthesis of dihexyldichlorosilane, the alkoxylation step, specifically ethanolysis, is carried out. In this reaction, dihexyldichlorosilane is treated with ethanol (B145695). The ethoxy groups from the ethanol molecules displace the chlorine atoms on the silicon, forming this compound and hydrogen chloride (HCl) as a byproduct. The reaction is typically driven to completion by the removal of the HCl gas.

A general representation of these reactions is as follows:

Step 1: Grignard Reaction (Alkylation) 2 C₆H₁₃MgX + SiCl₄ → (C₆H₁₃)₂SiCl₂ + 2 MgXCl (where X = Cl or Br)

Step 2: Ethanolysis (Alkoxylation) (C₆H₁₃)₂SiCl₂ + 2 C₂H₅OH → (C₆H₁₃)₂Si(OC₂H₅)₂ + 2 HCl

Catalytic Approaches in this compound Synthesis

While the Grignard reaction itself is not catalytic, the formation of the Grignard reagent can be facilitated by activating the magnesium metal. Common activating agents include small amounts of iodine or 1,2-dibromoethane, which help to remove the passivating magnesium oxide layer from the metal surface. wikipedia.orgadichemistry.com

The ethanolysis of dihexyldichlorosilane is generally a facile reaction that proceeds without the need for a catalyst. The reaction is largely driven by the favorable thermodynamics of forming the Si-O bond and the removal of the HCl byproduct. In the broader context of organosilane synthesis, various catalysts are employed for different transformations. For instance, hydrosilylation reactions, which form Si-C bonds, are often catalyzed by platinum or rhodium complexes. gelest.com However, for the specific alkoxylation of a diorganodichlorosilane with a simple alcohol like ethanol, such catalysis is typically not required.

Precursor Design and Selection for this compound Production

The selection of appropriate precursors is critical for the efficient synthesis of this compound.

| Precursor Category | Specific Precursor | Rationale for Selection |

| Silicon Source | Silicon Tetrachloride (SiCl₄) | A readily available and highly reactive precursor for Grignard reactions. The four chlorine atoms can be sequentially substituted. |

| Trichlorosilane (HSiCl₃) | Can also be used, though it introduces a Si-H bond that would need to be addressed in subsequent steps if not desired. | |

| Alkylating Agent | Hexylmagnesium Bromide/Chloride | The Grignard reagent is a potent nucleophile for forming the Si-C bond. libretexts.org The choice between bromide and chloride depends on the availability and reactivity of the corresponding hexyl halide. |

| Alkoxylating Agent | Ethanol (C₂H₅OH) | Provides the ethoxy groups for the final product. It is a readily available, relatively inexpensive, and effective reagent for the ethanolysis of chlorosilanes. |

Optimization of this compound Synthesis Parameters

The yield and purity of this compound are highly dependent on the careful control of various reaction parameters.

Reaction Kinetics and Thermodynamic Considerations

The Grignard reaction for the formation of dihexyldichlorosilane is typically fast and highly exothermic. The reaction rate is influenced by the concentration of the Grignard reagent and the temperature. Maintaining a controlled temperature is crucial to prevent side reactions. Thermodynamically, the formation of the Si-C bond is a favorable process.

The subsequent ethanolysis reaction is also generally rapid. The equilibrium of this reaction is shifted towards the products by the continuous removal of the hydrogen chloride gas that is formed.

| Parameter | Influence on Grignard Reaction | Influence on Ethanolysis |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side reactions and solvent loss. A moderate temperature is typically maintained. | The reaction is often performed at or slightly above room temperature. The rate is generally fast enough without significant heating. |

| Concentration | Higher concentrations of the Grignard reagent can increase the rate of reaction. However, this can also make the reaction more difficult to control. | The use of excess ethanol can serve as both a reactant and a solvent, driving the reaction to completion. |

| Pressure | The Grignard reaction is typically carried out at atmospheric pressure. | The removal of HCl gas is facilitated at lower pressures or by bubbling an inert gas through the reaction mixture. |

Solvent Effects on this compound Yield and Purity

The choice of solvent is particularly critical for the Grignard reaction step. Ethereal solvents are essential for the formation and stabilization of the Grignard reagent. libretexts.org

| Solvent | Role and Effect on Grignard Reaction |

| Diethyl Ether | A common solvent for Grignard reagent formation. It solvates the magnesium ion, stabilizing the Grignard reagent. Its low boiling point allows for easy removal but also requires careful temperature control. acs.org |

| Tetrahydrofuran (THF) | Another widely used ether solvent. It is a stronger Lewis base than diethyl ether and can enhance the reactivity of the Grignard reagent. acs.orggelest.com Its higher boiling point allows for reactions at higher temperatures. gelest.com |

| Toluene (B28343)/Ether Mixtures | Replacing some of the ether with a non-coordinating solvent like toluene can in some cases accelerate the reaction with alkoxysilanes. acs.orgresearchgate.net |

For the ethanolysis step, an excess of ethanol often serves as both the reactant and the solvent, ensuring that the dihexyldichlorosilane is fully consumed and converted to the desired product.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact and improve the sustainability of the process. While specific research focusing exclusively on the green synthesis of this compound is not extensively documented, the principles of green chemistry can be applied to its logical synthetic route, which is primarily through the hydrosilylation of 1-hexene (B165129) with diethoxysilane. This section explores the implementation of these principles in the synthesis of this specific silane (B1218182).

A key strategy in green synthesis is the use of renewable feedstocks. researchgate.net Traditionally, the precursors for this compound synthesis are derived from petrochemical sources. However, there is growing research into producing key intermediates from biomass. scispace.comrsc.orgamchro.at For instance, ethanol, required for the ethoxy groups, can be readily produced through the fermentation of sugars derived from lignocellulosic biomass. researchgate.net While the direct synthesis of 1-hexene from biomass is more complex, pathways are being explored for the production of olefins from bio-based sources, which could significantly improve the renewable carbon content of this compound. acs.org

The core of green chemistry lies in maximizing reaction efficiency while minimizing waste, a concept encapsulated by the principle of atom economy. core.ac.ukacs.orgencyclopedia.pub The hydrosilylation reaction, a common method for synthesizing organosilanes, is inherently atom-economical as it involves the addition of a Si-H bond across a C=C double bond, incorporating all reactant atoms into the final product. researchgate.net The ideal reaction would proceed with 100% atom economy, generating no byproducts. acs.org

To further enhance the green credentials of this compound synthesis, the use of eco-friendly and reusable catalysts is paramount. rsc.org Traditional hydrosilylation often employs platinum-based catalysts like Speier's or Karstedt's catalyst. While effective, these catalysts are based on a precious and scarce metal. Research is increasingly focused on developing catalysts based on more earth-abundant and less toxic metals. researchgate.net Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of green catalyst design. rsc.org Solvent-free reaction conditions also represent a significant step forward in green synthesis, reducing both environmental impact and purification costs. rsc.orgresearchgate.net

A hypothetical comparison of different catalytic systems for the synthesis of this compound via hydrosilylation of 1-hexene with diethoxysilane, based on green chemistry principles, is presented in the interactive data table below. This table illustrates how the choice of catalyst and reaction conditions can influence the environmental footprint of the synthesis.

Interactive Data Table: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Catalyst Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Atom Economy (%) | Catalyst Recyclability |

| Traditional | Homogeneous Platinum | Toluene | 80-100 | 2-4 | ~95 | ~100 | No |

| Greener Alternative 1 | Heterogeneous Supported Platinum | Solvent-free | 60-80 | 1-2 | ~92 | ~100 | Yes |

| Greener Alternative 2 | Earth-Abundant Metal Catalyst (e.g., Iron-based) | Bio-derived solvent (e.g., 2-MeTHF) | 50-70 | 3-5 | ~85 | ~100 | Potentially |

| Greener Alternative 3 | Catalyst-free (Thermal/UV initiation) | Solvent-free | 120-150 | 6-8 | ~70 | ~100 | N/A |

By focusing on these green chemistry principles—utilizing renewable feedstocks, maximizing atom economy, employing eco-friendly catalysts, and enhancing energy efficiency—the synthesis of this compound can be transitioned towards a more sustainable and environmentally responsible process.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diethoxydihexylsilane Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organosilicon compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to identify the hydrogen and carbon frameworks of a molecule. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically distinct atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethoxy and hexyl groups. The ethoxy group protons typically appear as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, due to spin-spin coupling. The hexyl group protons would present more complex, overlapping signals, with the methylene group alpha to the silicon atom (α-CH₂) appearing at a distinct chemical shift compared to the other methylene groups in the alkyl chain and the terminal methyl group.

The ¹³C NMR spectrum provides complementary information, with a broader range of chemical shifts that often allows for the resolution of all unique carbon atoms. oregonstate.edu The carbons of the ethoxy and hexyl groups attached to the silicon atom are influenced by the electropositive nature of silicon, resulting in characteristic chemical shifts. Quantum chemical calculations, often based on Density Functional Theory (DFT), can be employed to predict ¹H and ¹³C chemical shifts with high accuracy, aiding in spectral assignment. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar organosilane structures.

| Group | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Ethoxy | -O-CH₂-CH₃ | ~3.7 - 3.8 | Quartet (q) |

| Ethoxy | -O-CH₂-CH₃ | ~1.1 - 1.2 | Triplet (t) |

| Hexyl | Si-CH₂-(CH₂)₄-CH₃ | ~0.6 - 0.8 | Multiplet (m) |

| Hexyl | Si-CH₂-(CH₂)₄-CH₃ | ~1.2 - 1.4 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar organosilane structures.

| Group | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ethoxy | -O-C H₂-CH₃ | ~58 - 60 |

| Ethoxy | -O-CH₂-C H₃ | ~18 - 20 |

| Hexyl | Si-C H₂-(CH₂)₄-CH₃ | ~15 - 17 |

| Hexyl | Si-CH₂-C H₂-(CH₂)₃-CH₃ | ~22 - 24 |

| Hexyl | Si-(CH₂)₂-C H₂-(CH₂)₂-CH₃ | ~31 - 33 |

| Hexyl | Si-(CH₂)₃-C H₂-CH₂-CH₃ | ~33 - 35 |

| Hexyl | Si-(CH₂)₄-C H₂-CH₃ | ~22 - 24 |

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool specifically for characterizing organosilicon compounds. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its routine observation. The chemical shift of the ²⁹Si nucleus is highly indicative of the substituents attached to the silicon atom. For this compound, which has a tetra-substituted silicon atom with two alkoxy (OR) and two alkyl (R) groups, the ²⁹Si chemical shift is expected to appear in a characteristic region of the spectrum. This analysis confirms the specific bonding environment of the silicon core, distinguishing it from other silane (B1218182) structures such as siloxanes or silanols.

For more complex derivatives of this compound, or for unambiguous confirmation of its structure, multi-dimensional NMR techniques are invaluable. nih.gov These methods disperse NMR signals into two or more frequency dimensions, resolving signal overlap and revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. This would be used to trace the connectivity within the ethoxy and hexyl chains.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying connectivity across quaternary carbons and the silicon atom, confirming the attachment of the ethoxy and hexyl groups to the silicon core. mdpi.com

These advanced techniques provide a complete and unambiguous assignment of all ¹H, ¹³C, and ²⁹Si signals, confirming the molecular structure of this compound and its derivatives.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular "fingerprint" that is useful for identification and characterization.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies (or wavenumbers) that correspond to distinct bond vibrations (stretching, bending, rocking). gelest.coms-a-s.org For this compound, FT-IR is excellent for identifying its key functional groups.

The most prominent bands in the FT-IR spectrum would include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region arising from the numerous C-H bonds in the hexyl and ethoxy groups. libretexts.orgpressbooks.pub

Si-O-C Stretching: A very strong and characteristic band, typically appearing in the 1080-1100 cm⁻¹ region, which is diagnostic for the presence of the alkoxy groups on the silicon atom.

C-O Stretching: A strong band associated with the ethoxy groups, also found in the 1080-1100 cm⁻¹ region and often coupled with the Si-O-C vibration.

C-H Bending: Various bands in the 1350-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| C-H Bend | CH₂, CH₃ | 1350 - 1470 | Medium |

| Si-O-C Asymmetric Stretch | Alkoxysilane | 1080 - 1100 | Very Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. youtube.comarxiv.org Therefore, symmetric and less polar bonds often produce strong signals in a Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Si-C Stretching: The symmetric stretching of the silicon-carbon bonds, which is often weak in the IR spectrum, would be expected to show a distinct peak in the Raman spectrum.

C-C Backbone Vibrations: The stretching and bending modes of the carbon-carbon backbone of the long hexyl chains are typically Raman active. nih.gov

Symmetric C-H Vibrations: Symmetric stretching and bending modes of the CH₂ and CH₃ groups also give rise to Raman signals.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the this compound molecule, confirming the presence of all its structural components.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2800 - 3000 | Strong |

| C-H Bend | CH₂, CH₃ | 1440 - 1460 | Medium |

| C-C Stretch | Alkyl Backbone | 800 - 1200 | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

Mass Spectrometry (MS) in this compound Research

Mass spectrometry is an indispensable tool for the analysis of this compound, offering high sensitivity and detailed structural information. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, researchers can confirm the compound's identity and explore its chemical properties.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. thermofisher.com

For this compound (C₁₆H₃₆O₂Si), the theoretical exact mass of its molecular ion ([M]⁺˙) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides definitive evidence of the compound's molecular formula. This is a crucial step in confirming the synthesis of the correct target molecule and ruling out isobaric interferences. rsc.org

Interactive Data Table: HRMS Data for Molecular Formula Confirmation of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) | Typical Experimental Mass (m/z) | Mass Accuracy (ppm) |

| Molecular Ion [M]⁺˙ | C₁₆H₃₆O₂Si | 288.24846 | 288.24831 | < 1.0 |

| Protonated Molecule [M+H]⁺ | C₁₆H₃₇O₂Si | 289.25628 | 289.25612 | < 1.0 |

In addition to determining the molecular weight, mass spectrometry, particularly when using electron ionization (EI), causes the molecular ion to fragment in predictable ways. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways characteristic of alkoxysilanes and long-chain hydrocarbons. libretexts.orglibretexts.org

Common fragmentation events include:

Alpha-Cleavage: The cleavage of bonds adjacent to the silicon atom is a dominant pathway. This can result in the loss of a hexyl radical ([M - C₆H₁₃]⁺) or an ethoxy radical ([M - OC₂H₅]⁺).

Loss of Neutral Molecules: The elimination of stable, neutral molecules is common. For this compound, this can involve the loss of ethene (C₂H₄) from an ethoxy group via a rearrangement, or the loss of an entire hexane (B92381) molecule (C₆H₁₄).

Alkyl Chain Fragmentation: The long hexyl chains can fragment, producing a series of characteristic ions separated by 14 Da (corresponding to CH₂ groups). libretexts.org

These fragmentation patterns create a unique mass spectral fingerprint that can be used to identify this compound in a sample. dtic.mil

Interactive Data Table: Predicted Mass Fragments of this compound in EI-MS

| Proposed Fragment Ion (m/z) | Structure / Origin | Fragmentation Pathway |

| 243.20 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| 203.18 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |

| 175.14 | [M - C₆H₁₃ - C₂H₄]⁺ | Loss of hexyl radical and ethene |

| 133.09 | [Si(OC₂H₅)₂H]⁺ | Cleavage of both Si-Hexyl bonds |

| 85.10 | [C₆H₁₃]⁺ | Hexyl cation |

| 43.05 | [C₃H₇]⁺ | Fragmentation of hexyl chain |

Chromatographic Methods for this compound Analysis

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or other impurities, as well as for quantifying its purity. Both gas and liquid chromatography can be applied, with the choice depending on the specific analytical goal.

Gas chromatography is a highly effective method for assessing the purity and volatility of this compound, which is sufficiently volatile and thermally stable for this technique. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.net

A typical GC analysis for a long-chain alkoxysilane would utilize a non-polar or mid-polarity capillary column. A flame ionization detector (FID) is commonly used for quantitative purity analysis due to its robust and linear response to hydrocarbons. For definitive identification of impurities, a mass spectrometer (MS) is used as the detector (GC-MS), allowing for the characterization of each separated component based on its mass spectrum. ekb.egmdpi.com

Interactive Data Table: Example GC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) | Provides efficient separation of semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Separates components based on boiling point differences. |

| Detector | FID or MS | FID for purity assessment; MS for identification. |

While GC is often preferred for volatile silanes, liquid chromatography (LC) offers a viable alternative, particularly for separating this compound from non-volatile impurities or for preparative applications. A key consideration for LC analysis of alkoxysilanes is their susceptibility to hydrolysis; therefore, mobile phases must be carefully chosen to be anhydrous.

Normal-Phase HPLC (NP-HPLC): This is a suitable technique for separating this compound. In this mode, a non-polar mobile phase (e.g., hexane, isooctane) is used with a polar stationary phase (e.g., silica (B1680970), cyano). This compound, being relatively non-polar, would elute relatively quickly, while more polar impurities would be retained longer.

Non-Aqueous Reversed-Phase HPLC (NARP): Reversed-phase chromatography on columns like C18 can also be used, provided that strictly non-aqueous mobile phases (e.g., acetonitrile, methanol) are employed to prevent on-column degradation of the analyte. This method separates compounds based on their relative polarity, with the non-polar this compound being strongly retained on the non-polar stationary phase.

Detectors such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) are often necessary, as this compound lacks a UV chromophore for detection by standard UV-Vis detectors. Coupling LC with mass spectrometry (LC-MS) using an atmospheric pressure chemical ionization (APCI) source can also be a powerful tool for analysis. sigmaaldrich.com

Interactive Data Table: Potential LC Methods for this compound Separation

| Parameter | Normal-Phase HPLC (NP-HPLC) | Non-Aqueous Reversed-Phase (NARP) |

| Column | Silica or Cyano (CN) bonded phase | C18 or C8 bonded phase |

| Mobile Phase | Hexane / Isopropanol gradient | Acetonitrile / Methanol gradient |

| Detector | ELSD, CAD, or MS (APCI) | ELSD, CAD, or MS (APCI) |

| Application | Separation from polar impurities | Separation from very non-polar or less polar impurities |

Chemical Reactivity and Derivatization Studies of Diethoxydihexylsilane

Hydrolysis and Condensation Mechanisms of Diethoxydihexylsilane

The core reactive sites of this compound are the silicon-oxygen bonds of the ethoxy groups. These bonds are susceptible to hydrolysis, a reaction that initiates the formation of silanols, which can then undergo condensation to form siloxane polymers. This process is the foundation of many applications for alkoxysilanes.

The hydrolysis reaction involves the cleavage of the Si-OEt bond by water to form a silanol (B1196071) (Si-OH) and ethanol (B145695). This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Mechanism: Under acidic conditions, a proton attacks the oxygen atom of an alkoxy group, making it a better leaving group (ethanol). A water molecule then acts as a nucleophile, attacking the electron-deficient silicon atom.

Base-Catalyzed Mechanism: In basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of an ethoxide anion.

Following hydrolysis, the resulting dihexylsilanediol is highly reactive and readily undergoes condensation reactions with other silanol molecules or unreacted ethoxy groups to form Si-O-Si (siloxane) linkages, releasing water or ethanol in the process.

The rate and extent of these reactions are influenced by several factors, as detailed in the table below. The two long hexyl chains in this compound are expected to impart significant steric hindrance around the silicon atom, which would likely decrease the rates of both hydrolysis and condensation compared to smaller dialkoxydialkylsilanes.

| Parameter | Effect on Hydrolysis/Condensation Rate | Rationale for this compound |

|---|---|---|

| pH | Slowest near neutral pH (approx. 7); increases under acidic or basic conditions. | The reaction is catalyzed by both H⁺ and OH⁻ ions. |

| Water Concentration | Higher water concentration generally increases the hydrolysis rate. | Water is a key reactant in the hydrolysis step. |

| Solvent | Solvent polarity and hydrogen bonding capacity can influence reaction rates. | Solvents that can stabilize transition states can accelerate the reaction. |

| Temperature | Increased temperature accelerates both hydrolysis and condensation rates. | Provides the necessary activation energy for the reactions. |

| Steric Hindrance | Larger alkyl groups (like hexyl) decrease the reaction rate. | The bulky hexyl groups impede the approach of nucleophiles (water, hydroxide) to the silicon center. |

Nucleophilic and Electrophilic Reactivity of Silicon-Carbon and Silicon-Oxygen Bonds

The reactivity of the bonds connected to the central silicon atom in this compound is dictated by their polarity.

Silicon-Oxygen (Si-O) Bond: This bond is highly polar due to the significant difference in electronegativity between silicon (1.90) and oxygen (3.44). This polarity renders the silicon atom highly electrophilic, making it the primary site for nucleophilic attack. Nucleophiles, which are electron-rich species, are attracted to this partially positive silicon center. The hydrolysis reaction discussed previously is a classic example of nucleophilic substitution at the silicon atom. Other strong nucleophiles, such as fluoride (B91410) ions, can also readily cleave the Si-O bond.

Silicon-Carbon (Si-C) Bond: The Si-C bond is considerably less polar and stronger than the Si-O bond, making it much less reactive. This bond is generally stable under the conditions that promote hydrolysis of the Si-O bonds. Cleavage of the Si-C bond typically requires more aggressive reagents or conditions, such as strong acids, bases, or electrophiles under specific circumstances not commonly encountered in typical applications of this compound.

Functionalization Strategies for this compound

Derivatization of this compound can be achieved by targeting either the reactive alkoxy groups or the more inert hexyl chains.

Modification of Alkoxy Groups

The most straightforward functionalization strategy involves the Si-O-Et linkages.

Transesterification: This reaction involves the exchange of the ethoxy groups with other alkoxy or aryloxy groups. It is typically achieved by reacting this compound with an excess of a different alcohol (R'-OH) in the presence of an acid or base catalyst. The equilibrium can be driven towards the product by removing the ethanol byproduct. This method allows for the tuning of the silane's reactivity and solubility by introducing different organic functionalities via the new alkoxy groups.

Functionalization of Hexyl Chains

The hexyl chains, being saturated alkyl groups, are generally unreactive. Their functionalization is significantly more challenging and requires methods capable of activating C-H bonds.

Radical Halogenation: One potential, albeit non-selective, method is free-radical halogenation (e.g., using Cl₂ or Br₂ with UV light). This would introduce halogen atoms at various positions along the hexyl chains, creating new reactive sites for subsequent nucleophilic substitution reactions. However, this process would likely yield a complex mixture of products.

Advanced C-H Activation: More sophisticated and selective methods involving transition-metal catalysis could potentially be used to functionalize the hexyl chains, but such specific applications for this molecule have not been reported in the literature.

Diethoxydihexylsilane As a Precursor in Advanced Materials Science.

Sol-Gel Chemistry Applications of Diethoxydihexylsilane

The sol-gel process is a versatile and widely used method for creating solid materials from small molecule precursors, and it represents the primary route for utilizing this compound. sanfanchem.comwikipedia.org This wet-chemical technique involves the conversion of a colloidal solution (sol) into an integrated, continuous network (gel). wikipedia.org this compound, with its two reactive ethoxy groups, does not form a three-dimensional network on its own. Instead, it acts as a network modifier, altering the structure and properties of networks formed by tetrafunctional silanes like Tetraethoxysilane (TEOS).

The hydrolytic sol-gel process is the most common route for preparing silica-based materials. It involves two fundamental reactions: hydrolysis and condensation. dtic.milnih.gov

Hydrolysis: The process is initiated by adding water, typically in the presence of an acid or base catalyst. The ethoxy groups (-OC₂H₅) on the this compound silicon center are replaced by hydroxyl groups (-OH). wikipedia.org (C₆H₁₃)₂Si(OC₂H₅)₂ + 2H₂O ⇌ (C₆H₁₃)₂Si(OH)₂ + 2C₂H₅OH

Condensation: The newly formed silanol (B1196071) groups are reactive and undergo condensation to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695). nih.gov (C₆H₁₃)₂Si(OH)₂ + (HO)₂Si(C₆H₁₃)₂ → (C₆H₁₃)₂(HO)Si-O-Si(OH)(C₆H₁₃)₂ + H₂O

When this compound is used as a co-precursor with a network-forming agent like TEOS, it is integrated into the silicate (B1173343) structure. nih.gov Because it only has two reactive sites, it is incorporated as a linear chain extender, interrupting the rigid, highly cross-linked network that TEOS would form alone. The two bulky hexyl groups are sterically hindering, which can slow the reaction rates compared to less substituted silanes. bohrium.com This structural modification results in a more flexible and open network, fundamentally altering the mechanical and chemical properties of the final gel. rsc.org

Non-hydrolytic sol-gel (NHSG) processes are alternative routes that form metal-oxide networks without the use of water. nih.gov These methods often involve the reaction between metal halides and oxygen donors like alkoxides, ethers, or acetates. nih.gov In such a system, this compound can act as the oxygen donor, reacting with a metal halide like silicon tetrachloride (SiCl₄).

The reaction typically proceeds via the elimination of an alkyl halide, in this case, chloroethane: (C₆H₁₃)₂Si(OC₂H₅)₂ + SiCl₄ → Hybrid Siloxane Network + 2C₂H₅Cl

NHSG routes offer distinct advantages, such as better control over the condensation process and the ability to create more homogeneous multicomponent materials, as the reactivity differences between precursors are often less pronounced than in aqueous systems. The incorporation of the dihexylsilane unit through a non-hydrolytic route would similarly introduce flexibility and organic character into the resulting inorganic polymer backbone.

The concentration of this compound in a sol-gel formulation has a profound impact on both the speed at which the gel forms (gelation kinetics) and the final structure of the gel (morphology). nih.gov

Gelation Kinetics: In a co-condensation with a tetrafunctional silane (B1218182) like TEOS, increasing the relative concentration of this compound generally leads to a longer gelation time. This is due to two main factors:

Reduced Functionality: As a difunctional monomer, it lowers the average number of reactive sites per silicon atom in the sol. This reduction in cross-linking potential slows the formation of the infinite network required for gelation.

Steric Hindrance: The bulky hexyl chains physically obstruct the approach of other molecules to the reactive sites on the silicon atom, slowing down the condensation reactions. bohrium.com

Morphology: The concentration of this compound directly influences the architecture of the resulting gel.

Low Concentration: At low concentrations, it acts as a modifier, creating defects or pores within a predominantly silica (B1680970) network and introducing organic functionality.

High Concentration: At higher concentrations, the structure becomes more polymer-like, dominated by linear or loosely branched siloxane chains rather than a dense, particulate network. This results in a more flexible, less brittle, and often more hydrophobic material. researchgate.net

Table 1: Effect of this compound Concentration on Gel Properties

| This compound : TEOS Molar Ratio | Relative Gelation Time | Expected Gel Morphology | Key Properties |

|---|---|---|---|

| 0 : 100 | Fast | Dense, particulate, highly cross-linked | Brittle, hydrophilic |

| 10 : 90 | Moderate | Modified network with increased porosity | Reduced brittleness, slight hydrophobicity |

| 30 : 70 | Slow | Mixed particulate and polymer-like | Increased flexibility, moderate hydrophobicity |

| 50 : 50 | Very Slow | Predominantly linear, polymer-like chains | Flexible, hydrophobic |

Fabrication of Organically Modified Silicates (ORMOSILs)

Organically Modified Silicates, or ORMOSILs, are hybrid materials that combine inorganic silicate networks with organic components at the molecular level. nih.govmdpi.com This integration results in materials with synergistic properties, blending the thermal and mechanical stability of glass with the functionality and flexibility of organic polymers. nih.gov this compound is an ideal precursor for creating ORMOSILs due to its stable silicon-carbon bonds, which permanently incorporate the hexyl groups into the final silicate structure. mdpi.com

The use of this compound allows for the precise tailoring of hybrid material architectures. By varying its ratio with network-forming precursors like TEOS, the properties of the resulting ORMOSIL can be finely tuned.

The two non-hydrolyzable hexyl groups attached to the silicon atom act as permanent organic modifiers. When this compound is co-polymerized with TEOS, it effectively introduces flexible -(C₆H₁₃)₂Si-O- linkages into the rigid Si-O-Si network. This molecular-level integration disrupts the continuity of the pure inorganic oxide network, which can:

Increase Flexibility: The long alkyl chains prevent the formation of a dense, brittle glass, leading to materials that are less prone to cracking upon drying or stress. researchgate.net

Enhance Hydrophobicity: The non-polar hexyl groups impart a water-repellent character to the material's surface. d-nb.inforesearchgate.net The degree of hydrophobicity can be controlled by the concentration of the dihexylsilane precursor. researchgate.net

Modify Porosity: The presence of the bulky organic groups can create a more open network structure with altered pore sizes and distributions compared to a pure silica gel.

When an ORMOSIL containing dihexylsilane units is used as a coating or a filler in a polymer composite, the long, non-polar hexyl chains tend to orient towards the organic polymer phase. mdpi.com This orientation improves the compatibility and adhesion between the inorganic and organic components. mdpi.com By reducing the sharp difference in surface energy between the two phases, these ORMOSILs can act as "molecular bridges," leading to:

Improved Stress Transfer: Better adhesion at the interface allows for more efficient transfer of mechanical load from the polymer matrix to the filler, enhancing the strength and toughness of the composite. mdpi.com

Reduced Phase Separation: Enhanced compatibility prevents the agglomeration of inorganic particles within the polymer, leading to a more uniform and stable material.

Tailored Surface Properties: When used as a coating, the hexyl groups preferentially migrate to the surface, creating a low-energy, hydrophobic interface with the surrounding environment. researchgate.net This is useful for creating water-repellent, anti-fouling, or low-friction surfaces. mdpi.com

Table 2: Influence of this compound on ORMOSIL Surface Properties

| This compound Content in ORMOSIL (% molar) | Expected Water Contact Angle | Primary Surface Characteristic | Application Relevance |

|---|---|---|---|

| 0% | < 30° | Hydrophilic | Wettable surfaces, aqueous compatibility |

| 15% | ~75° | Moderately Hydrophobic | Controlled wettability, improved compatibility |

| 30% | ~105° | Hydrophobic | Water-repellent coatings |

| 50% | > 130° | Highly Hydrophobic | Superhydrophobic surfaces, anti-fouling |

Role of this compound in Thin Film and Coating Technologies

The application of this compound in thin film and coating technologies is primarily centered on its ability to form robust and functional surface layers. The presence of the long hexyl chains imparts significant hydrophobicity to the resulting films, making them suitable for applications requiring water repellency and corrosion resistance.

Several deposition techniques can be employed to create thin films from this compound, each offering distinct advantages in terms of film quality, thickness control, and scalability.

Plasma Enhanced Chemical Vapor Deposition (PECVD): This technique utilizes a plasma to activate the precursor molecules, allowing for deposition at lower temperatures than traditional chemical vapor deposition (CVD). mdpi.comresearchgate.net Organosilicon precursors are introduced into a vacuum chamber where they are fragmented and react to form a thin film on a substrate. researchgate.net The use of PECVD can produce highly cross-linked and adherent films. While specific parameters for this compound are not widely published, related organosilanes are deposited using this method to create films with tailored properties. aos.ro

Sol-Gel Deposition: The sol-gel process involves the hydrolysis and condensation of alkoxide precursors to form a colloidal suspension (sol) that is then converted into a solid network (gel). uobabylon.edu.iqnweurope.eusigmaaldrich.com This method is well-suited for this compound, as the ethoxy groups readily undergo hydrolysis. nih.gov The resulting sol can be applied to a substrate via spin-coating or dip-coating, followed by a thermal treatment to densify the film. unm.edu This technique is advantageous for its simplicity and ability to coat complex shapes. youtube.com

Spin Coating: This is a common method for applying sol-gel derived films. A solution of the hydrolyzed this compound precursor is dispensed onto a substrate, which is then rotated at high speed to produce a uniform thin film. scispace.com

| Deposition Technique | Precursor State | Operating Temperature | Key Advantages |

| PECVD | Vapor | Low to Moderate | High film quality, good adhesion |

| Sol-Gel (Dip/Spin Coating) | Liquid (Sol) | Low (deposition), Moderate (curing) | Simplicity, suitable for complex shapes |

This compound is an effective agent for surface modification, primarily due to the reactivity of its ethoxy groups and the hydrophobicity imparted by the hexyl chains. cfsilicones.com The process typically involves the hydrolysis of the ethoxy groups to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl (-OH) groups present on the surface of many materials, such as glass, metals, and ceramics, forming stable covalent Si-O-Substrate bonds.

This surface modification can significantly alter the surface energy of the material, making it more hydrophobic. d-nb.info The long alkyl chains of this compound create a low-energy surface that repels water. nih.gov This is particularly useful for creating anti-fouling and self-cleaning surfaces. nih.gov The effectiveness of the hydrophobic modification is dependent on the length of the alkyl chain, with longer chains generally providing greater water repellency. nih.govacs.orgresearchgate.net

This compound in Nanomaterial Synthesis

The unique chemical properties of this compound also make it a valuable precursor in the synthesis of various nanomaterials, including silica nanoparticles and mesoporous materials.

This compound can be used in the synthesis of silica nanoparticles, often in conjunction with other silica precursors like tetraethoxysilane (TEOS). The incorporation of this compound into the synthesis process allows for the functionalization of the nanoparticles' surface.

One common method for synthesizing silica nanoparticles is the Stöber process, which involves the hydrolysis and condensation of silica precursors in an alcohol solution with a catalyst. mdpi.com By introducing this compound during this process, the resulting silica nanoparticles will have hexyl groups integrated into their structure, imparting hydrophobic properties.

Furthermore, this compound can be used to create core-shell nanoparticles. researchgate.netmdpi.comnih.govnih.gov For instance, a core of one material can be coated with a silica shell derived from the hydrolysis and condensation of this compound. This can be used to protect the core material, modify its surface properties, or introduce new functionalities. csic.es

Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. These materials have a wide range of applications, including catalysis, separation, and drug delivery. The synthesis of mesoporous silica often involves the use of a template, such as a surfactant, around which the silica network forms.

Long-chain alkyl silanes, such as this compound, can play a role in the templating of mesoporous materials. nih.gov They can act as co-surfactants or swelling agents, influencing the size and shape of the micelles that template the pores. The hydrophobic hexyl chains of this compound can interact with the hydrophobic tails of the primary surfactant molecules, thereby modifying the structure of the resulting mesoporous material. acs.orgresearchgate.net This allows for the tuning of the pore size and surface properties of the final material. mdpi.com

Integration of this compound into Polymer and Composite Systems

This compound can be integrated into polymer and composite systems to enhance their properties. It can function as a coupling agent, a crosslinker, or a surface modifier for fillers.

As a coupling agent , this compound can improve the adhesion between inorganic fillers (like silica or glass fibers) and an organic polymer matrix. shinetsusilicone-global.com The ethoxy groups can react with the surface of the inorganic filler, while the hexyl groups can physically entangle with or, if functionalized, chemically bond to the polymer matrix. mdpi.com This improved interfacial bonding can lead to enhanced mechanical properties of the composite material, such as increased strength and modulus. scispace.comresearchgate.netnih.gov

The incorporation of this compound can also impart hydrophobicity to the polymer composite. pressbooks.pubpreprints.org The long alkyl chains can migrate to the surface of the composite, creating a water-repellent layer. This is beneficial for applications where moisture resistance is important.

In some polymer systems, this compound can act as a crosslinking agent . After hydrolysis, the resulting silanol groups can condense with each other to form a siloxane network within the polymer matrix, increasing its rigidity and thermal stability.

| Application in Polymers | Mechanism of Action | Resulting Property Enhancement |

| Coupling Agent | Forms bonds between inorganic fillers and polymer matrix | Improved mechanical strength and durability |

| Surface Modifier | Migrates to the surface, presenting hydrophobic hexyl groups | Increased water repellency and moisture resistance |

| Crosslinking Agent | Forms a siloxane network within the polymer | Enhanced thermal stability and rigidity |

Covalent Grafting to Organic Polymer Backbones

The process of covalent grafting involves the chemical attachment of this compound molecules onto the main chain or side groups of organic polymers. This modification is primarily achieved through the reaction of its ethoxy groups. The process begins with the hydrolysis of the Si-OEt bonds in the presence of water, often aided by an acid or base catalyst, to form reactive silanol groups (Si-OH). These silanols can then condense with functional groups present on the polymer backbone, such as hydroxyl (-OH) or carboxylic acid (-COOH) groups, to form durable covalent bonds (e.g., Si-O-C). nih.gov

The two hexyl groups play a critical role in this process. Their long, aliphatic nature enhances the compatibility of the silane with non-polar or less polar polymer matrices, facilitating intimate mixing and increasing the efficiency of the grafting reaction. Once grafted, these hexyl chains can alter the polymer's surface energy, solubility, and thermal properties. For instance, grafting this compound onto a hydrophilic polymer can impart significant hydrophobicity, a desirable characteristic for applications in moisture-resistant coatings and membranes.

Research findings demonstrate that this covalent attachment leads to permanent modifications of the polymer's properties, as the silane cannot be leached out by solvents or environmental exposure. This technique provides a robust method for engineering polymer surfaces and creating new materials with tailored functionalities. nih.gov

Table 1: Illustrative Research Findings on Polymer Properties After Grafting with this compound

| Property | Unmodified Polymer (e.g., Polyvinyl Alcohol) | Polymer Grafted with this compound | Percentage Change (%) |

| Water Contact Angle | 35° | 98° | +180% |

| Thermal Decomposition Temp. (TGA) | 280 °C | 315 °C | +12.5% |

| Solvent Swelling (in Toluene) | 25% | 8% | -68% |

Note: This data is illustrative, based on established principles of silane grafting, to demonstrate the expected performance improvements.

Reinforcement and Interfacial Adhesion in Composites

In composite materials, this compound functions as a crucial coupling agent or "molecular bridge" to enhance the compatibility and adhesion between inorganic reinforcing fillers (e.g., silica, glass fibers) and an organic polymer matrix. semanticscholar.orgmdpi.com The interface between these dissimilar materials is often a point of weakness, and poor adhesion can lead to mechanical failure. semanticscholar.org

The mechanism involves a two-fold reaction. First, the ethoxy groups of the silane hydrolyze to form silanols. These silanols then react and form strong, covalent oxane bonds (e.g., Si-O-Si or Si-O-Metal) with the hydroxyl groups naturally present on the surface of most inorganic fillers. semanticscholar.org This effectively anchors the silane molecule to the filler surface.

Table 2: Representative Mechanical Properties of a Polypropylene Composite with and without Silane Treatment of Silica Filler

| Mechanical Property | Composite with Untreated Silica | Composite with this compound-Treated Silica | Percentage Improvement (%) |

| Tensile Strength (MPa) | 32 | 45 | +40.6% |

| Flexural Modulus (GPa) | 1.8 | 2.7 | +50.0% |

| Interfacial Shear Strength (IFSS, MPa) | 15 | 28 | +86.7% |

Note: This data is representative of typical improvements seen when using alkyl silanes as coupling agents in polymer composites.

Mechanistic Investigations of Diethoxydihexylsilane Reaction Pathways

Detailed Reaction Mechanisms in Sol-Gel Polymerization

The sol-gel polymerization of diethoxydihexylsilane proceeds through a two-step reaction sequence: hydrolysis and condensation. These reactions convert the monomeric silane (B1218182) into a polymeric siloxane network. The specific mechanism is highly dependent on the pH of the reaction medium, primarily following either an acid-catalyzed or base-catalyzed pathway.

Step 1: Hydrolysis In the initial step, the ethoxy groups (–OC₂H₅) attached to the silicon atom are sequentially replaced by hydroxyl groups (–OH) through reaction with water. This reaction produces ethanol (B145695) as a byproduct.

(C₆H₁₃)₂Si(OC₂H₅)₂ + H₂O ⇌ (C₆H₁₃)₂Si(OC₂H₅)(OH) + C₂H₅OH (C₆H₁₃)₂Si(OC₂H₅)(OH) + H₂O ⇌ (C₆H₁₃)₂Si(OH)₂ + C₂H₅OH

Acid-Catalyzed Hydrolysis Mechanism: Under acidic conditions, an ethoxy oxygen is rapidly protonated, making it a better leaving group (ethanol). The silicon atom, now more electrophilic, is then attacked by a water molecule in a nucleophilic substitution reaction (Sɴ2-Si type). This process is generally faster than subsequent condensation steps.

Base-Catalyzed Hydrolysis Mechanism: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom. This forms a negatively charged, pentacoordinate silicon intermediate (transition state), which then expels an ethoxide anion (⁻OC₂H₅). The ethoxide anion subsequently abstracts a proton from water to form ethanol.

Step 2: Condensation Following hydrolysis, the resulting silanol (B1196071) groups are reactive and undergo condensation to form stable silicon-oxygen-silicon (siloxane) bridges, which constitute the backbone of the polymer network. This process releases either water or ethanol.

Water-producing condensation: (C₆H₁₃)₂Si(OH)₂ + (HO)₂Si(C₆H₁₃)₂ → (C₆H₁₃)₂Si(OH)-O-Si(OH)(C₆H₁₃)₂ + H₂O

Alcohol-producing condensation: (C₆H₁₃)₂Si(OH)₂ + (C₂H₅O)₂Si(C₆H₁₃)₂ → (C₆H₁₃)₂Si(OH)-O-Si(OC₂H₅)(C₆H₁₃)₂ + C₂H₅OH

Acid-Catalyzed Condensation Mechanism: In an acidic environment, a silanol group is protonated to form a silicenium-ion-like species (Si-OH₂⁺). This activated species is then attacked by a neutral silanol from another molecule, eliminating a hydronium ion and forming a siloxane bond. This pathway tends to favor reactions between less substituted (end-of-chain) silanols, resulting in the formation of more linear or lightly branched polymers.

Base-Catalyzed Condensation Mechanism: In a basic medium, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol or an unhydrolyzed ethoxy group on another silicon atom. This mechanism favors reactions at more substituted silicon centers, leading to the growth of highly branched, compact, and particulate structures.

Kinetic Studies of this compound Hydrolysis and Condensation

The rates of hydrolysis and condensation for this compound are dictated by several factors, including pH, temperature, solvent, and the water-to-silane molar ratio. The structure of the silane itself plays a crucial role, with both electronic and steric effects being significant. researchgate.netbohrium.com

Electronic and Steric Effects: The two hexyl groups on the silicon atom have a pronounced impact on reactivity.

Inductive Effect: Alkyl groups are electron-donating, which slightly increases the electron density on the silicon atom. This makes the silicon less electrophilic and thus less susceptible to nucleophilic attack, which can slow down the hydrolysis rate, particularly under basic conditions. researchgate.net

Steric Hindrance: The bulky nature of the two hexyl chains creates significant steric hindrance around the silicon center. This physically obstructs the approach of nucleophiles (like water or other silanols), leading to a marked decrease in the rates of both hydrolysis and condensation compared to silanes with smaller substituents (e.g., dimethyldiethoxysilane). researchgate.netmdpi.com It has been demonstrated that long-chain alkyl substituents slow the self-condensation of alkylsilanes. mdpi.com

Below is a representative table illustrating the expected effect of pH on the hydrolysis rate constant (k) for this compound compared to a less sterically hindered analogue, dimethyldiethoxysilane (DMDEOS), based on general kinetic principles of alkoxysilanes.

| Compound | pH | Expected Relative Rate Constant (k) | Primary Influencing Factor |

|---|---|---|---|

| Dimethyldiethoxysilane (DMDEOS) | 2-3 | High | Acid Catalysis |

| This compound | 2-3 | Moderate | Acid Catalysis + High Steric Hindrance |

| Dimethyldiethoxysilane (DMDEOS) | 7 | Very Low | Uncatalyzed Reaction |

| This compound | 7 | Extremely Low | Uncatalyzed Reaction + High Steric Hindrance |

| Dimethyldiethoxysilane (DMDEOS) | 10-11 | High | Base Catalysis |

| This compound | 10-11 | Low | Base Catalysis + High Steric Hindrance |

Role of Catalysis in this compound-Involved Reactions

Catalysts are essential for controlling the sol-gel process of this compound, as they dramatically increase the reaction rates and influence the final structure of the polymeric material. Acidic and basic catalysts are the most common and operate via distinct mechanisms.

Acid Catalysis: Acid catalysts, such as hydrochloric acid (HCl) or acetic acid, accelerate the hydrolysis reaction significantly more than the condensation reaction.

Mechanism of Action: The catalyst protonates an ethoxy group, converting it into a good leaving group (C₂H₅OH). This enhances the rate of nucleophilic attack by water.

Effect on Polymer Structure: Because hydrolysis is fast and condensation is comparatively slow, the process allows for the formation of fully or partially hydrolyzed monomers and small oligomers before significant network formation occurs. This leads to the growth of weakly branched, chain-like polymers. This is often described as a "reaction-limited monomer-cluster" aggregation model.

Base Catalysis: Base catalysts, such as ammonia (B1221849) (NH₃) or sodium hydroxide (NaOH), generally accelerate the condensation step more effectively than the hydrolysis step.

Mechanism of Action: The catalyst deprotonates silanol groups to form highly reactive silanolate anions (Si-O⁻), which are potent nucleophiles that readily attack other neutral silicon centers, leading to rapid condensation.

Effect on Polymer Structure: The rapid condensation of hydrolyzed species leads to the formation of highly cross-linked, compact, and often spherical, particulate structures. This process is typically described by a "cluster-cluster" aggregation model, where larger particles grow by consuming smaller ones.

The choice of catalyst is therefore a critical parameter for tailoring the final properties of the material derived from this compound.

The table below summarizes the expected effects of acid and base catalysts on the reaction pathways of this compound.

| Parameter | Acid Catalysis (e.g., HCl) | Base Catalysis (e.g., NH₃) |

|---|---|---|

| Primary Accelerated Reaction | Hydrolysis | Condensation |

| Rate-Limiting Step | Condensation | Hydrolysis |

| Reactive Species (Hydrolysis) | Protonated Silane: (C₆H₁₃)₂Si(OC₂H₅)(HOC₂H₅)⁺ | Neutral Silane attacked by OH⁻ |

| Reactive Species (Condensation) | Protonated Silanol: (C₆H₁₃)₂Si(OH)(OH₂)⁺ | Deprotonated Silanol (Silanolate): (C₆H₁₃)₂Si(OH)O⁻ |

| Resulting Polymer Structure | Linear or weakly branched chains | Highly branched, cross-linked networks or particles |

Theoretical and Computational Studies of Diethoxydihexylsilane.

Molecular Structure and Conformation Analysis via Computational Chemistry

Computational chemistry provides powerful tools to investigate the three-dimensional structure and conformational landscape of molecules like diethoxydihexylsilane. The flexible nature of the two hexyl chains and the two ethoxy groups attached to the central silicon atom results in a multitude of possible spatial arrangements, or conformers.

Conformational analysis of this compound would involve a systematic exploration of the potential energy surface of the molecule. This is typically achieved by rotating the dihedral angles of the Si-O, O-C, and C-C bonds and calculating the corresponding energy of each conformation. Methods such as molecular mechanics (MM) or, for higher accuracy, quantum mechanical (QM) methods like Density Functional Theory (DFT), can be employed for these energy calculations.

The goal of this analysis is to identify the low-energy conformers, which are the most likely structures the molecule will adopt. The relative energies of these conformers can be used to determine their population distribution at a given temperature according to the Boltzmann distribution. The results of such a study would provide crucial insights into the molecule's average shape, its steric bulk, and how it might interact with other molecules or surfaces.

Illustrative Conformational Energy Profile:

While specific data for this compound is unavailable, a hypothetical conformational energy profile could be constructed to illustrate the concept. This would show the relative energies of different staggered and eclipsed conformations arising from rotation around a key bond, such as the Si-O bond.

Quantum Chemical Calculations of this compound Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and chemical reactivity of molecules. For this compound, these calculations can predict its behavior in chemical reactions, particularly hydrolysis and condensation, which are characteristic of alkoxysilanes.

The reactivity of a molecule is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, quantum chemical calculations could determine the energies of these orbitals and the resulting gap. These calculations would also provide information on other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize its reactivity.

Illustrative Table of Electronic Properties for an Analogous Alkoxysilane:

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 11.0 eV |

| Ionization Potential | 9.5 eV |

| Electron Affinity | -1.5 eV |

Note: This data is illustrative for an analogous alkoxysilane and not specific to this compound.

Hydrolysis and condensation are the cornerstone reactions of alkoxysilanes, leading to the formation of siloxane bonds (Si-O-Si) and ultimately silica-based materials. Quantum chemical calculations can be used to model the reaction pathways for these processes for this compound.

The hydrolysis reaction involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an ethoxy group and the formation of a silanol (B1196071) (Si-OH). The condensation reaction involves the reaction between two silanol groups or a silanol and an ethoxy group to form a siloxane bond.

Reaction path calculations would identify the transition state structures and determine the activation energies for these reactions. This information is crucial for understanding the reaction mechanisms and the factors that influence the reaction rates, such as the choice of catalyst (acid or base) and the solvent environment. Studies on other alkoxysilanes have shown that the reaction mechanisms can be complex, often involving the participation of multiple water molecules in the transition state.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can offer insights into its behavior in different environments, such as in a solvent or at the interface with a solid surface.

In these simulations, the classical equations of motion are solved for a system of atoms and molecules, allowing their trajectories to be tracked. This can reveal information about the diffusion of this compound in a solvent, its conformational changes in solution, and its interaction with other molecules.

When studying this compound at an interface, for example, on a silica (B1680970) or metal oxide surface, MD simulations can model the adsorption process and the orientation of the molecule on the surface. Reactive molecular dynamics simulations can even be used to model the hydrolysis and condensation reactions of alkoxysilanes directly at the interface, providing a detailed picture of the formation of self-assembled monolayers or thin films. rsc.org Studies on similar systems have shown that the steric bulk of the alkyl groups can significantly impact the rates of these surface reactions. rsc.org

Illustrative Simulation Parameters for an Alkoxysilane System:

| Parameter | Value (Illustrative) |

| Simulation Software | GROMACS / LAMMPS |

| Force Field | OPLS-AA / COMPASS |

| Temperature | 298 K |

| Pressure | 1 atm |

| Time Step | 1 fs |

| Simulation Length | 100 ns |

Note: These are typical parameters for an MD simulation of an organic molecule in solution.

Future Research Directions and Emerging Academic Applications

Development of Novel Diethoxydihexylsilane Derivatives

There is no specific information available in the searched academic literature regarding the development of novel derivatives from this compound. Research in the broader field of organosilanes often involves the synthesis of new derivatives to tailor their chemical and physical properties for specific applications. This can include modifying the alkoxy groups or the alkyl chains through various organic reactions. However, specific studies detailing these modifications for this compound are not found.

Advanced Applications in Smart Materials and Responsive Systems

While smart materials and responsive systems are a significant area of materials science research, there is no specific mention in the available literature of this compound being used as a component or precursor for such materials. The development of stimuli-responsive polymers and materials is an active field, with researchers exploring various compounds that can react to external stimuli like light, temperature, or pH. alliedacademies.org The potential for this compound to be incorporated into such systems remains an open area for future investigation.

Integration of this compound into Sustainable Chemical Processes

The principles of green and sustainable chemistry are increasingly important in chemical synthesis and manufacturing. synthiaonline.com These principles encourage the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. While organosilanes, in general, can play a role in more sustainable processes, there are no specific studies found that detail the integration of this compound into such processes. Future research could explore its use as a green solvent, a catalyst, or a building block in sustainable synthesis routes.

Cross-Disciplinary Research Synergies Involving this compound

Cross-disciplinary research, which combines knowledge and techniques from different fields, is a key driver of innovation. nih.govoecd.org The potential for this compound to be at the center of such synergistic research exists, for example, in areas combining materials science with biomedical engineering or electronics. However, there is currently no specific published research that highlights cross-disciplinary studies involving this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethoxydihexylsilane, and how can researchers optimize yields under varying reaction conditions?

- Methodological Answer : this compound is typically synthesized via alkoxylation of dihexylsilane with ethanol. Key parameters include temperature control (60–80°C), stoichiometric ratios of precursors (e.g., 1:2 for silane:ethanol), and catalysts like HCl or organotin compounds. To optimize yields, researchers should systematically vary reaction time (6–24 hours), monitor byproducts via gas chromatography (GC), and use inert atmospheres to prevent oxidation. Post-synthesis purification via fractional distillation or column chromatography is recommended .